1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one
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Overview
Description
The compound “1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one” is a complex organic molecule. It is characterized by a spirocyclic structure, which includes a six-membered ring fused to a smaller three-membered ring . The molecule also contains two fluorine atoms attached to the same carbon atom, which is part of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex due to its spirocyclic nature. The presence of fluorine atoms adds to this complexity. The InChI code provided gives a detailed description of the molecule’s structure .Scientific Research Applications
Synthesis and Reactions
Acid-catalyzed Polyfluoroarylation "1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one" and related compounds are utilized in the polyfluoroarylation of arenes. This process is facilitated by acid catalysts like AlCl3 or H2SO4, yielding polyfluorinated phenoxybiaryls. Such reactions are significant in the synthesis of complex fluorinated compounds, which are crucial in various fields, including pharmaceuticals and material science (Kovtonyuk & Kobrina, 2011).
Formation with Diazomethane These compounds can react with diazomethane to form mixtures of diastereomeric fluorinated 1-oxaspiro[2.5]octa-4,7-dienes. The reactions of these dienes with aryl and 2-chloroethyl isocyanates, under specific conditions, lead to the formation of fluorinated dihydro-1,3-benzoxazol-2(3H)-ones. This illustrates the compound's versatility in synthesizing fluorinated structures with potential applications in medicinal chemistry and material science (Kovtonyuk et al., 2005).
Chemical Behavior and Applications
Electrophilic Amination The compound, when involved in reactions with C-H acidic compounds, exhibits a potential for diverse transformations and stabilizations. This behavior is pivotal in synthesizing various heterocyclic compounds, highlighting its importance in creating compounds with potential biological activities (Andreae et al., 1992).
Anion Receptors Derivatives of "this compound" have been used to construct neutral anion receptors. These receptors show enhanced affinity for certain anions, suggesting their potential application in sensing technologies or chemical separations (Anzenbacher et al., 2000).
Mechanism of Action
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-2-3-4-10(16)15-7-5-11(6-8-15)9-12(11,13)14/h2H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOORULVNFQVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(CC1)CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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